Fluorotrichloroethylene

Overview

Description

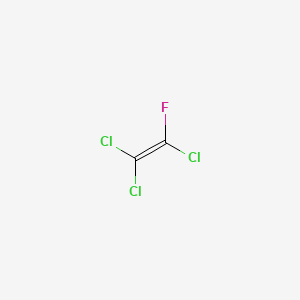

Fluorotrichloroethylene is a molecule that contains a total of 5 bonds. There are 5 non-H bonds, 1 multiple bond, and 1 double bond . It consists of 2 Carbon atoms, 1 Fluorine atom, and 3 Chlorine atoms .

Molecular Structure Analysis

The Fluorotrichloroethylene molecule contains a total of 5 bonds. There are 5 non-H bonds, 1 multiple bond, and 1 double bond . The vibrational spectrum of Fluorotrichloroethylene has been studied, providing insights into its molecular structure .Physical And Chemical Properties Analysis

Fluorotrichloroethylene contains total 6 atoms; 2 Carbon atoms, 1 Fluorine atom, and 3 Chlorine atoms . Reliable chemical property data are key to defensible and unbiased assessments of chemical emissions, fate, hazard, exposure, and risks .Scientific Research Applications

Refrigeration

Trichlorofluoroethylene is commonly used as a refrigerant in cryogenic applications . Its unique properties make it suitable for cooling systems that require extremely low temperatures.

Polymerization

Trichlorofluoroethylene can be polymerized to form polychlorotrifluoroethylene or copolymerized to produce the plastic ECTFE . These polymers have a wide range of applications due to their excellent chemical resistance and thermal stability.

Cable Covering

Ethylene-Chlorotrifluoroethylene (ECTFE), a copolymer of Trichlorofluoroethylene, is used as a cable covering . Its inherent fire retardance makes it perfect for this application .

Barrier Films

ECTFE is also used to create barrier films . These films are used in various industries to provide a protective layer that prevents the permeation of gases and vapors.

Valve and Pump Components

Due to its excellent chemical resistance, ECTFE is used in the manufacturing of valve and pump components . These components are often exposed to harsh chemicals, and ECTFE provides the necessary durability and resistance.

Filaments for Weaving into Fabric

ECTFE filaments can be woven into fabric . This fabric can be used in a variety of applications, including protective clothing and industrial textiles.

Tubing for Optical Fibers

ECTFE is used to create tubing for optical fibers . The material’s excellent light transmission properties make it ideal for this application.

Chemically Resistant Linings

Finally, ECTFE is used to create chemically resistant linings . These linings are used in various industries, including chemical processing and storage.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Trichlorofluoroethylene, also known as Fluorotrichloroethylene, is a chlorofluorocarbon with the chemical formula CFCl=CF2

Mode of Action

It is known that the compound can be polymerized to form polychlorotrifluoroethylene or copolymerized to produce the plastic ectfe . This suggests that it may interact with its targets through a process of polymerization.

Biochemical Pathways

It is known that the compound can undergo thermal dimerization to give 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane . Dichlorination of the latter gives hexafluorocyclobutene . It also undergoes [2+2] cycloaddition to vinyl acetate .

Pharmacokinetics

It is known that the compound is a colorless gas with a faint ethereal odor . It is shipped as a liquefied gas under its vapor pressure . It is very toxic by inhalation and is easily ignited .

Result of Action

It is known that inhalation of the compound can cause dizziness, nausea, vomiting; liver and kidney injury may develop after several hours and cause jaundice and necrosis of the kidney .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trichlorofluoroethylene. For instance, the compound is highly flammable and can react with some metals to form dangerous products . The vapors are heavier than air and a flame can flash back to the source of leak very easily . This leak can either be a liquid or vapor leak .

properties

IUPAC Name |

1,1,2-trichloro-2-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3F/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMIQNJMJJKICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29316-19-6 | |

| Record name | Poly(trichlorofluoroethylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29316-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60189461 | |

| Record name | Trichlorofluoroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichlorofluoroethylene | |

CAS RN |

359-29-5 | |

| Record name | Trichlorofluoroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorofluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorofluoroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorofluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROFLUOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5Q7CT5Z4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the vibrational spectrum of Fluorotrichloroethylene reveal about its structure?

A1: The infrared and Raman spectra of Fluorotrichloroethylene (FClC:CCl2) have been extensively studied. [, ] These analyses indicate a planar molecular structure. The observed fundamental vibrational frequencies, both in-plane and out-of-plane, provide insights into the molecule's vibrational modes and force constants. [] This information is crucial for understanding its chemical reactivity and physical properties.

Q2: Can you elaborate on the significance of force constant calculations for Fluorotrichloroethylene and related molecules?

A2: Force constant calculations are essential for interpreting vibrational spectra and understanding the strength of chemical bonds within a molecule. In the study of Fluorotrichloroethylene, these calculations were reviewed and used to assign its vibrational modes accurately. [] Additionally, comparing these calculations with data from similar molecules like F2C:CCl2 helps refine existing assignments and provides a deeper understanding of bonding trends in fluorinated ethylenes.

Q3: Has Fluorotrichloroethylene been used in any specific chemical reactions?

A3: Yes, research indicates that Fluorotrichloroethylene participates in addition reactions. For instance, it reacts with Fluorotrichloromethane in the presence of Aluminium Chloride as a catalyst. [] While the specific product of this reaction isn't detailed in the provided abstract, it highlights the potential of Fluorotrichloroethylene as a building block in synthetic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.